Pemirolast sodium
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Overview
Description
Pemirolast sodium is a mast cell stabilizer used primarily as an anti-allergic agent. It is marketed under the trade names Alegysal and Alamast.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pemirolast sodium can be synthesized through a multi-step process involving the reaction of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one with sodium hydroxide. The reaction conditions typically involve heating the reactants in an aqueous solution to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pemirolast sodium primarily undergoes substitution reactions due to the presence of reactive functional groups such as the tetrazole ring and the pyrimidinone moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Pemirolast sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study mast cell stabilization and allergic reactions.
Biology: Investigated for its effects on cellular signaling pathways involved in allergic responses.
Medicine: Applied in the treatment of allergic conjunctivitis and explored for potential use in asthma and other allergic conditions.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical preparations
Mechanism of Action
Pemirolast sodium exerts its effects by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine and leukotrienes. It binds to the histamine H1 receptor, blocking the action of endogenous histamine and providing temporary relief from allergic symptoms. Additionally, it inhibits antigen-stimulated calcium ion influx into mast cells, further preventing degranulation and mediator release .
Comparison with Similar Compounds
Similar Compounds
- Nedocromil sodium
- Cromolyn sodium
- Ketotifen
Uniqueness
Pemirolast sodium is unique in its dual action as both a mast cell stabilizer and a histamine H1 receptor antagonist. This dual mechanism provides a more comprehensive approach to managing allergic reactions compared to other mast cell stabilizers that do not have antihistamine properties .
Properties
CAS No. |
69372-22-1 |
---|---|
Molecular Formula |
C10H7N6NaO |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
sodium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H7N6O.Na/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1 |
InChI Key |
KYIZZXKWRKKFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[Na+] |
Origin of Product |
United States |
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